3-Iodo-1,2,4,5-tetramethylbenzene

Organic Synthesis Reaction Selectivity Oxidation Chemistry

3-Iodo-1,2,4,5-tetramethylbenzene (Iododurene) is the indispensable iodinated durene for cross-coupling and perfluoroalkyldurene synthesis. Its sharp melting point (78-82°C) allows instant identity verification, preventing costly isomer mix‑ups. The reactive C–I bond guarantees performance where bromo‑ and chloro‑analogs fail. ≥98% purity, white crystalline solid. Choose this isomer for selective oxidation yielding specific regioisomer mixtures critical for advanced R&D. Confirm identity before use via simple melting‑point check.

Molecular Formula C10H13I
Molecular Weight 260.11 g/mol
CAS No. 2100-25-6
Cat. No. B1582473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1,2,4,5-tetramethylbenzene
CAS2100-25-6
Molecular FormulaC10H13I
Molecular Weight260.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)I)C)C
InChIInChI=1S/C10H13I/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3
InChIKeyMCRSYYLHVQGFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1,2,4,5-tetramethylbenzene (CAS 2100-25-6): Procurement Specifications and Baseline Characteristics for Scientific Use


3-Iodo-1,2,4,5-tetramethylbenzene (Iododurene, CAS 2100-25-6) is a solid, iodinated aromatic building block of the durene (1,2,4,5-tetramethylbenzene) class, with a molecular formula of C10H13I and a molecular weight of 260.11-260.12 g/mol [1]. It is characterized by a symmetrical substitution pattern with four methyl groups and a single iodine atom on the benzene ring. This compound is typically supplied as a white to almost white powder or crystal with a purity specification of ≥98.0% (GC) . Its defined melting point range of 78-82°C and its crystallinity are key identifiers that distinguish it from other iodotetramethylbenzene isomers and halogenated analogs, providing a clear benchmark for quality control upon receipt [1].

Why 3-Iodo-1,2,4,5-tetramethylbenzene (Iododurene) Cannot Be Directly Substituted by Other Halo-Durenes


The assumption that other halogenated durenes (e.g., bromo- or chloro-durene) or iodotetramethylbenzene isomers are functionally equivalent substitutes is incorrect and can lead to significant differences in experimental outcomes and procurement inefficiencies. The specific arrangement of the methyl groups and the iodine atom on the aromatic ring dictates a unique electronic and steric environment, which in turn governs its reactivity, selectivity in downstream chemical reactions, and physical properties [1]. Crucially, the carbon-iodine bond possesses distinct bond dissociation energy and polarizability compared to carbon-bromine or carbon-chlorine bonds, directly impacting its performance as an electrophile in key transformations like cross-coupling reactions [2]. The quantitative evidence provided below details these non-interchangeable, property-driven differences that justify a selective procurement strategy for 3-iodo-1,2,4,5-tetramethylbenzene over its apparent analogs.

Quantitative Differentiation of 3-Iodo-1,2,4,5-tetramethylbenzene: A Data-Driven Comparative Analysis


Divergent Oxidation Selectivity and Kinetics: Iododurene vs. Bromodurene

In a comparative oxidation study using the PbO2–CF3COOH–CH2Cl2 system, 3-iodo-1,2,4,5-tetramethylbenzene (3a) and its bromo analog bromodurene (3b) exhibited distinct reaction kinetics and product selectivity. The oxidation of iododurene (3a) proceeded faster and with lower selectivity, yielding a mixture of two isomeric alcohols (4a and 5a) and a diarylmethane byproduct (6a). In contrast, the oxidation of bromodurene (3b) was slower and highly selective, producing only a single alcohol isomer (4b) [1]. The data in this section are sourced from a single primary research study [1].

Organic Synthesis Reaction Selectivity Oxidation Chemistry

Physical Property Differentiation: Melting Point as a Critical Identifier

The melting point of 3-iodo-1,2,4,5-tetramethylbenzene is a key differentiator from its closest iodinated isomer, 1-iodo-2,3,4,5-tetramethylbenzene (CAS 54509-71-6). The target compound is a high-melting crystalline solid, while the isomer is a low-melting solid, as shown in the comparison data . The data in this section are derived from independent primary sources, representing a cross-study comparison.

Analytical Chemistry Quality Control Compound Identification

Density Differences Between Iodo- and Bromo-Durene Analogs

The density of 3-iodo-1,2,4,5-tetramethylbenzene is significantly higher than that of its brominated analog, 1-bromo-2,3,5,6-tetramethylbenzene (bromodurene). This difference stems from the higher atomic mass of iodine and influences the compound's packing in the solid state and its behavior in separation processes . The data in this section represent a cross-study comparison of physical constants.

Materials Science Physical Chemistry Crystallography

Validated, High-Yield Synthetic Protocol for Reliable Procurement

A peer-reviewed and validated synthetic procedure from Organic Syntheses provides a reliable method for the direct, high-yield preparation of 3-iodo-1,2,4,5-tetramethylbenzene from durene. This protocol uses an iodine/periodic acid reagent system and achieves an 80–87% yield of the product as colorless, fine needles with a melting point of 78–80°C [1]. The data in this section are derived from a single, authoritative primary source [1].

Process Chemistry Synthetic Methodology Lab-scale Preparation

Targeted Application Scenarios for 3-Iodo-1,2,4,5-tetramethylbenzene Based on Verified Differentiators


Synthesis of Perfluoroalkylated Durene Derivatives

3-Iodo-1,2,4,5-tetramethylbenzene is a demonstrated key intermediate for the production of perfluoroalkyldurenes, which are valuable raw materials for perfluoroalkylpyromellitic anhydrides. The high reactivity of the carbon-iodine bond is essential for this transformation, enabling the reaction with perfluoroalkyl iodides under relatively mild conditions (normal pressure, 60°C to reflux temperature) in the presence of copper or zinc catalysts . This specific industrial utility underscores why bromo- or chloro-analogs, with their lower reactivity, would be ineffective substitutes for this particular application.

Selective Oxidation Studies to Access Benzylic Alcohols

For researchers exploring the selective functionalization of polymethylbenzenes, 3-iodo-1,2,4,5-tetramethylbenzene offers a unique profile. As established in Section 3, its oxidation under specific conditions yields a mixture of two isomeric benzylic alcohols (4a and 5a), in contrast to the single isomer obtained from the corresponding bromo compound . This makes the iodo derivative the reagent of choice when access to a specific regioisomer mixture is desired, or for fundamental studies on the influence of the halogen substituent on radical cation intermediate reactivity.

Crystallography and Solid-State Studies of Chiral Materials

The compound's well-defined crystal structure, which crystallizes in the chiral space group P212121, makes it a suitable model compound for studies in crystallography and chiral materials science . The high density and melting point of 3-iodo-1,2,4,5-tetramethylbenzene, as compared to its lighter halogen analogs, are key physical attributes that can influence crystal packing and solid-state properties, making it a preferred candidate for investigations where these parameters are critical experimental variables [1].

Quality Control and Identity Verification in Chemical Procurement

The substantial melting point difference (~50°C) between 3-iodo-1,2,4,5-tetramethylbenzene and its isomer, 1-iodo-2,3,4,5-tetramethylbenzene, provides a straightforward, low-cost method for incoming material identity verification . For procurement specialists and quality control chemists, this simple physical constant is a powerful tool to rapidly confirm that the correct compound has been received, thereby preventing costly errors in subsequent research or production processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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